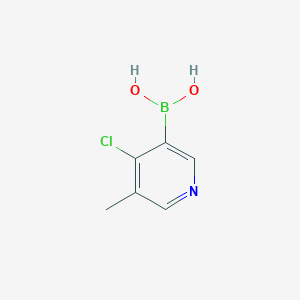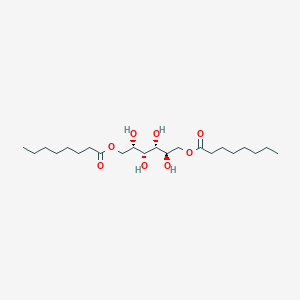
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is an ester derivative of a hexane diol This compound is characterized by the presence of four hydroxyl groups and two octanoate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate typically involves the esterification of (2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexane-1,6-diol with octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction can be optimized by controlling the temperature, pressure, and flow rates of the reactants. The use of solid acid catalysts such as ion-exchange resins can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing octanoic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl diacetate: Similar structure but with acetate ester groups instead of octanoate.
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dibutyrate: Similar structure but with butyrate ester groups.
Uniqueness
(2R,3R,4R,5S)-2,3,4,5-Tetrahydroxyhexane-1,6-diyl dioctanoate is unique due to the presence of octanoate ester groups, which impart distinct hydrophobic properties. This makes it suitable for applications where both hydrophilic and hydrophobic interactions are required.
Properties
Molecular Formula |
C22H42O8 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-octanoyloxyhexyl] octanoate |
InChI |
InChI=1S/C22H42O8/c1-3-5-7-9-11-13-19(25)29-15-17(23)21(27)22(28)18(24)16-30-20(26)14-12-10-8-6-4-2/h17-18,21-24,27-28H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |
InChI Key |
YAOJBJXDRSDTGE-GMQQQROESA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCC)O)O)O)O |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCC)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B12830374.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)
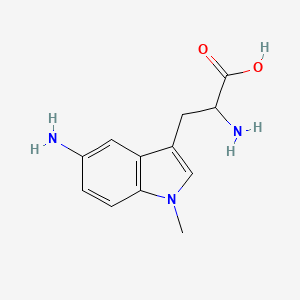
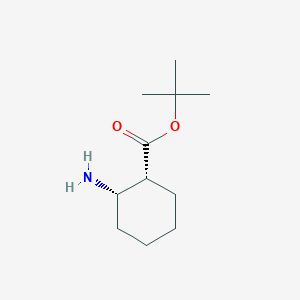
![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)
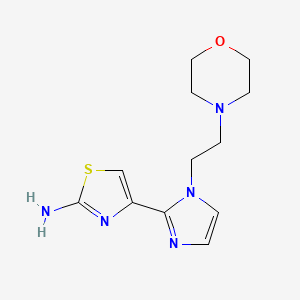

![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)
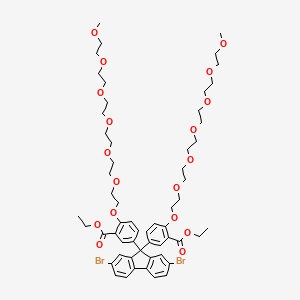
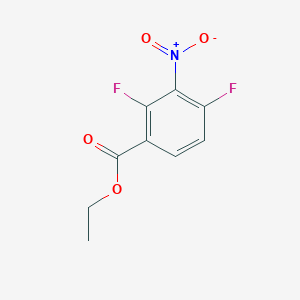
![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)


